molecular formula C18H22N6O7 B2791598 2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate CAS No. 1396717-37-5

2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

カタログ番号: B2791598
CAS番号: 1396717-37-5
分子量: 434.409
InChIキー: WNGMCFHIPPAPFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a heterocyclic small molecule featuring a pyrazine core linked to a 1,2,4-oxadiazole ring, an azetidine (4-membered nitrogen-containing ring), and a tetrahydrofuran-derived acetamide moiety. The oxalate salt form enhances its solubility and bioavailability, making it suitable for pharmacological studies. Its synthesis likely involves multi-step reactions, including cyclization and acetylation, as observed in analogous compounds .

特性

IUPAC Name

oxalic acid;N-(oxolan-2-ylmethyl)-2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3.C2H2O4/c23-14(19-6-12-2-1-5-24-12)10-22-8-11(9-22)16-20-15(21-25-16)13-7-17-3-4-18-13;3-1(4)2(5)6/h3-4,7,11-12H,1-2,5-6,8-10H2,(H,19,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGMCFHIPPAPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazine-oxadiazole Derivative Fluoropyridine-oxazolidinone Derivative
Molecular Weight (g/mol) ~450 (estimated) 438.47 497.92
LogP (Predicted) 1.2–1.8 3.5 2.8
Solubility (aqueous) High (oxalate salt) Low Moderate
Key Functional Groups Oxadiazole, azetidine, oxalate Oxadiazole, diphenylmethyl Fluoropyridine, oxazolidinone

Bioactivity and Mechanism

  • Antimicrobial Potential: Fluoropyridine-oxazolidinone derivatives () inhibit bacterial protein synthesis via binding to ribosomal subunits. The target compound’s azetidine may mimic this mechanism but with reduced off-target effects due to steric constraints .
  • Anticancer Activity : Pyrazine-oxadiazole derivatives () have shown kinase inhibition properties. The azetidine ring’s strain energy might enhance covalent binding to catalytic residues in kinases or proteases .
  • Metabolic Stability : The tetrahydrofuran moiety in the target compound could reduce cytochrome P450-mediated metabolism compared to bulkier aromatic groups in analogues, extending half-life .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling of the pyrazine-oxadiazole core with azetidine and tetrahydrofuran-methyl acetamide precursors. Key steps include:

  • Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via nitrile oxide intermediates under reflux with dichloromethane (DCM) as solvent .
  • Azetidine Functionalization : Alkylation of azetidine using chloroacetamide derivatives in the presence of potassium carbonate (K₂CO₃) at 60–80°C .
  • Oxalate Salt Formation : Acid-base reaction with oxalic acid in ethanol to improve crystallinity and stability . Optimization: Adjust reaction time (e.g., 12–24 hr for cyclocondensation) and solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) to maximize yield (>75%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms azetidine ring geometry (e.g., δ 3.5–4.0 ppm for N-CH₂ protons) and pyrazine aromaticity (δ 8.5–9.0 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~450–470) .
  • X-ray Crystallography : Resolves oxalate counterion interactions and stereochemistry of the tetrahydrofuran-methyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., oxadiazole vs. thiazole) impact biological activity?

Comparative studies of analogs (e.g., replacing oxadiazole with thiazole) reveal:

  • Oxadiazole : Enhances π-π stacking with enzyme active sites (e.g., kinase targets) due to planar geometry .
  • Tetrahydrofuran-Methyl Group : Increases lipophilicity (logP ~2.5), improving blood-brain barrier permeability . Methodology: Use molecular docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) to correlate substituent effects with target binding .

Q. What strategies resolve contradictions in solubility vs. bioavailability data?

Discrepancies arise from oxalate salt formation (improving solubility in aqueous buffers) versus free base (enhanced membrane permeability). Solutions include:

  • Salt Screening : Test alternative counterions (e.g., hydrochloride) to balance solubility (e.g., >10 mg/mL in PBS) and partition coefficients .
  • Prodrug Design : Modify the tetrahydrofuran-methyl group with ester linkages for pH-dependent release .

Q. How can computational methods guide SAR studies for this compound?

  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA ~90 Ų) and hydrogen-bond acceptor count (e.g., 8–10) to predict activity against CNS targets .
  • MD Simulations : Analyze azetidine ring flexibility in binding pockets (e.g., 5-HT₆ receptors) to prioritize rigid analogs .

Data Interpretation & Validation

Q. What are common pitfalls in interpreting in vitro vs. in vivo efficacy data?

  • Metabolic Stability : Oxadiazole rings may undergo hepatic CYP450-mediated oxidation, reducing in vivo half-life. Validate using microsomal assays (e.g., human liver microsomes) .
  • Off-Target Effects : Screen against panels of GPCRs/kinases (Eurofins Cerep) to rule out non-specific binding .

Q. How to address batch-to-batch variability in synthesis?

  • Quality Control : Implement in-process HPLC monitoring (e.g., C18 columns, acetonitrile/water gradients) to detect impurities (e.g., unreacted pyrazine intermediates) .
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and catalyst loading .

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